(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride
Description
(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine hydrochloride (CAS: EN300-9431714) is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol . The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-methoxypropan-2-yl group. The (2S) stereochemistry indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceuticals. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and chemical research .
Properties
IUPAC Name |
(2S)-2-(2-methoxypropan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10-3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJRFFELOAQDX-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-pyrrolidine and 2-methoxypropan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(2-Methoxypropan-2-yl)pyrrolidine (CAS: 478922-47-3)
- Similarity: 0.74 (non-chiral analogue)
- Key Difference : Lacks stereochemical specificity and the hydrochloride salt. This reduces its utility in enantioselective reactions and may lower solubility .
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1009335-36-7)
- Similarity : 0.74
- Key Differences :
(S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride (CAS: 2383086-10-8)
- Similarity : Moderate (aromatic vs. aliphatic substituent)
- Key Differences :
Physicochemical Properties
Key Insights :
- The hydrochloride salt of the target compound significantly improves water solubility compared to its free base.
- The methoxypropan-2-yl group balances lipophilicity (LogP ~0.8), making it more membrane-permeable than hydrophilic derivatives like (S)-2-methylproline hydrochloride .
Biological Activity
(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of the Compound
Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure may influence its interaction with biological targets, affecting its pharmacological properties.
Molecular Formula : C₈H₁₈ClN
The biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing multiple biological pathways.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors, leading to downstream effects in cellular signaling pathways.
- Enzyme Modulation : It can inhibit or activate particular enzymes, thereby altering metabolic processes within cells.
3. Biological Activities
Research indicates that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, including multidrug-resistant bacteria.
- Anticancer Properties : Investigations into its anticancer activity have shown promise, particularly in reducing the viability of cancer cell lines such as A549 (human lung adenocarcinoma).
| Activity Type | Specific Findings |
|---|---|
| Antimicrobial | Potential effectiveness against Staphylococcus aureus and other pathogens . |
| Anticancer | Reduced viability in A549 cells with structure-dependent activity . |
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus, including strains resistant to conventional antibiotics.
Anticancer Activity
In vitro studies using A549 cells revealed that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibited cytotoxic effects. The compound was tested at a concentration of 100 µM for 24 hours, showing a reduction in cell viability comparable to known chemotherapeutics like cisplatin.
5. Comparative Analysis with Similar Compounds
To contextualize the biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride, it is useful to compare it with other structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Pseudoephedrine | Decongestant effects | Sympathomimetic amine |
| Ephedrine | CNS stimulant | Central nervous system effects |
| Methamphetamine | Potent CNS stimulant | High potential for abuse |
6. Conclusion
(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride shows considerable promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further studies are warranted to elucidate its mechanisms of action and optimize its therapeutic efficacy.
Q & A
Q. Stereochemical validation :
- Chiral HPLC or polarimetry confirms enantiomeric excess .
- X-ray crystallography resolves absolute configuration for critical intermediates .
Basic: How is the compound characterized for purity and structural integrity in academic research?
Answer:
- Purity analysis :
- Structural confirmation :
Advanced: How can researchers optimize yield in Scission-allylation reactions for pyrrolidine derivatives like this compound?
Answer:
Key optimization strategies include:
- Catalyst screening : Test Pd(0)/Pd(II) complexes or Grubbs catalysts for allyl group transfer efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates .
- Temperature control : Maintain −20°C to 25°C to suppress side reactions (e.g., epimerization) .
- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to track allylation progress .
Data contradiction resolution : If yields vary between batches, compare reaction atmosphere (inert vs. aerobic) and reagent purity (e.g., allyl bromide grade) .
Advanced: What analytical methods resolve contradictions in stability data under varying pH and temperature?
Answer:
- Forced degradation studies :
- Contradiction resolution :
Advanced: How is this compound applied in synthesizing complex bioactive molecules?
Answer:
- Pharmaceutical intermediates :
- Methodological considerations :
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at −20°C for long-term stability .
- Handling : Use anhydrous solvents (e.g., dry MeOH) during reconstitution to prevent hydrolysis .
Advanced: How can researchers address low enantiomeric excess in final products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
